molecular formula C7H6N4 B039279 2-(1H-pyrazol-3-yl)pyrazine CAS No. 111781-54-5

2-(1H-pyrazol-3-yl)pyrazine

Cat. No.: B039279
CAS No.: 111781-54-5
M. Wt: 146.15 g/mol
InChI Key: XBSVVLLAMHTBPS-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-3-yl)pyrazine: is a heterocyclic compound that features both a pyrazine and a pyrazole ring.

Mechanism of Action

Target of Action

Pyrazole derivatives, which include 2-(1h-pyrazol-3-yl)pyrazine, have been found to exhibit a wide range of biological activities

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit tyrosine kinase , a key enzyme involved in signal transduction pathways. The specific interactions of this compound with its targets and the resulting changes require further investigation.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects . These effects suggest that this compound could have significant impacts at the molecular and cellular levels.

Action Environment

Factors such as ph can influence the activity of similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-3-yl)pyrazine typically involves the formation of the pyrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be used to form pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply. Optimization of reaction conditions to maximize yield and purity is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: Pyrazoles can be oxidized to form pyrazolones.

    Reduction: Reduction reactions can convert pyrazoles to pyrazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Bromine or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoles typically yields pyrazolones, while reduction can yield pyrazolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-3-yl)pyrazine is unique due to the presence of both pyrazine and pyrazole rings, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSVVLLAMHTBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578975
Record name 2-(1H-Pyrazol-5-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111781-54-5
Record name 2-(1H-Pyrazol-3-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111781-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrazol-5-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-3-yl)pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Acetylpyrazine (10 mmol, 1.22 g) is reacted with N,N-Dimethylformamide dimethyl acetal (15 mmol, 1.99 ml) without any solvent at 100° C. for 10 hrs. Extraction with methylene chloride and water is carried out and the organic layer is concentrated to obtain solids. The yield is 94%. The obtained product is dissolved in ethanol and then added with hydrazine (23.5 mmol, 1.14 ml). The reaction is carried out for 3 hrs at 90° C. The reaction solution is concentrated and extracted by methylene chloride and water. The product is rinsed by n-hexane and some ethanol. The product pzp is thus obtained and the yield is 83%. 1H NMR (400 MHz, CDCl3): δ 9.11 (s, 1 H), 8.55 (s, 1 H), 8.50 (d, 1 H, J=2.8 Hz), 7.69 (d, 1 H, J=1.6 Hz), 6.93 (d, 1 H, J=2.0 Hz).
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.99 mL
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural features and coordination behavior of 2-(1H-pyrazol-3-yl)pyrazine with copper ions?

A: this compound is a polytopic N-donor ligand, meaning it can bind to metal ions through multiple nitrogen atoms. [] In the study by [], it forms a planar Cu2(ppz)2 dimer, where "ppz" represents the deprotonated form of the ligand. This dimer acts as a secondary building unit (SBU) in the construction of metal-organic frameworks (MOFs). The copper ions within the dimer exhibit a strong Jahn-Teller effect, allowing the SBU to bind various oxygen-donor anions like phosphate, molybdate, and polyoxometalates. This results in the formation of diverse MOF structures with potential applications in areas like catalysis and gas storage.

Q2: Can this compound be used to design luminescent materials?

A: Yes, research indicates that this compound can be incorporated into luminescent iridium(III) complexes. [] When coordinated to iridium(III) alongside 2-phenylbenzo[d]oxazole ligands, this compound contributes to the complex's ability to emit light in the green and yellow regions. These complexes exhibit promising quantum yields, reaching up to 46.1% in degassed dichloromethane solution. [] This suggests potential applications in organic light-emitting diodes (OLEDs) and other light-based technologies.

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